p-Hydroxyfelbamate

Description

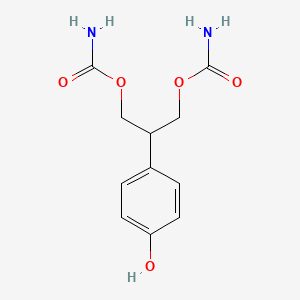

Structure

3D Structure

Properties

IUPAC Name |

[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBZEVLDFAKFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344225 | |

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109482-28-2 | |

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling for Research Applications

Development of Synthetic Routes for p-Hydroxyfelbamate Reference Standards

The generation of pure p-hydroxyfelbamate, also known as 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate, is essential for its use as a reference standard in analytical and metabolic studies. researchgate.netresearchgate.net A documented chemical synthesis of p-hydroxyfelbamate was developed to provide a reliable source of this metabolite, avoiding the complexities of isolation from biological matrices.

One established multi-step synthesis begins with p-methoxyphenylacetic acid. washington.edu The key stages of this synthetic route are outlined as follows:

Carboxylation: The initial starting material undergoes carboxylation. washington.edu

Reduction: The resulting intermediate is then reduced. washington.edu

Phosgenation: This is followed by a phosgenation step. washington.edu

Demethylation: The methoxy (B1213986) group is demethylated to yield the free hydroxyl group characteristic of the para-hydroxy position. washington.edu

Carbonation: The final step is a carbonation reaction to complete the formation of the dicarbamate structure, yielding 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate. washington.edu

This synthetic pathway provides a controlled and scalable method for producing the p-hydroxyfelbamate reference standard required for various research applications, including quality control and method validation. researchgate.net

Strategies for Deuteration and Other Isotopic Labeling of p-Hydroxyfelbamate

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool in pharmaceutical research. nih.govfrontiersin.org For p-hydroxyfelbamate, deuterated analogs like p-hydroxyfelbamate-d4 serve as critical internal standards for bioanalytical methods and as probes in metabolic investigations. mdpi.com

The synthesis of isotopically labeled p-hydroxyfelbamate can be achieved through several strategies. General approaches include the direct use of isotope-containing precursors in the synthetic route or through hydrogen-deuterium exchange reactions on the target molecule or an intermediate. frontiersin.orgmdpi.com More recent and advanced methods for deuteration that offer high selectivity and efficiency include:

Acid-Catalyzed Exchange Reactions: A common method where specific positions in the molecule can be deuterated. mdpi.com

Palladium (Pd)-Catalysis: Novel approaches using non-directed homogeneous Pd-catalysis have been shown to facilitate efficient hydrogen isotope exchange, using convenient deuterium sources like deuterium oxide (D₂O) and yielding products with high deuterium incorporation. mdpi.com

Biotransformation: In some cases, deuterated metabolites can be produced by introducing a deuterated parent drug (e.g., felbamate-d4) to a biological system, such as microbial cultures, which then perform the metabolic conversion. rsc.org

These strategies enable the precise incorporation of deuterium atoms into the p-hydroxyfelbamate structure, creating stable, labeled versions essential for sensitive research applications. mdpi.com

In quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled internal standards are the gold standard for accuracy and precision. mdpi.com p-Hydroxyfelbamate-d4 is an ideal internal standard for the quantification of the non-deuterated metabolite in complex biological matrices such as plasma or urine. mdpi.comnih.gov

The key advantages of using a deuterated internal standard are summarized below:

| Feature | Advantage in Quantitative Analysis |

| Identical Chemical Properties | Co-elutes with the analyte during chromatography and has nearly identical extraction recovery, compensating for sample loss during preparation. mdpi.com |

| Different Mass-to-Charge Ratio (m/z) | Allows for distinct detection by the mass spectrometer, preventing signal interference between the analyte and the standard. mdpi.com |

| Improved Accuracy and Precision | Corrects for variations in instrument response, injection volume, and matrix effects, leading to more reliable and reproducible data. mdpi.com |

| Enhanced Sensitivity and Selectivity | Facilitates the accurate measurement of low concentrations of the metabolite in complex biological samples. mdpi.com |

The use of p-hydroxyfelbamate-d4 has been integral to the development and validation of sensitive UHPLC-MS/MS methods for therapeutic drug monitoring and pharmacokinetic studies. mdpi.com

Synthesis of p-Hydroxyfelbamate Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.net This is typically achieved by synthesizing a series of analogs where specific parts of a lead molecule are systematically modified, and the resulting compounds are tested for changes in biological effect. researchgate.net This process helps identify the key chemical features (pharmacophore) responsible for the desired activity and can guide the design of new compounds with improved potency or other properties.

Despite the importance of SAR in drug development, there is a notable lack of published research detailing the specific synthesis of p-hydroxyfelbamate analogs for SAR studies. While derivatives of the parent drug, felbamate (B1672329), have been created to explore and minimize toxicity, similar systematic studies focused on the p-hydroxy metabolite are not readily found in the scientific literature. researchgate.net

A hypothetical SAR study of p-hydroxyfelbamate would involve the synthesis of analogs with modifications at key positions to probe their importance for a specific biological activity (e.g., receptor binding or enzyme inhibition). Potential modifications could include altering the substituents on the phenyl ring or changing the carbamate (B1207046) functional groups.

The table below illustrates a conceptual framework for designing p-hydroxyfelbamate analogs for an SAR study.

| Modification Site | Original Group | Potential Analog Modifications | Rationale for Modification |

| Phenyl Ring | para-hydroxyl (-OH) | Methoxy (-OCH₃), Fluoro (-F), Chloro (-Cl), Amino (-NH₂), Methyl (-CH₃) | To investigate the role of the hydroxyl group (hydrogen bond donor/acceptor) and the effect of electronic and steric changes at this position. |

| Phenyl Ring | Hydrogen at ortho or meta positions | Fluoro (-F), Chloro (-Cl), Methyl (-CH₃) | To explore if substitution at other positions on the ring impacts activity, potentially by altering conformation or receptor interaction. |

| Carbamate Group | Carbamate (-OCONH₂) | N-methyl carbamate (-OCONHCH₃), N,N-dimethyl carbamate (-OCON(CH₃)₂), Ester (-OCOCH₃), Ether (-OCH₃) | To determine the necessity of the carbamate moiety and its specific hydrogen-bonding capabilities for biological activity. |

The synthesis of such analogs would follow established organic chemistry principles, followed by biological testing to correlate each structural change with its effect on activity, thereby building an SAR profile for the p-hydroxyfelbamate scaffold. mdpi.com

Enzymatic Formation and Metabolic Pathways of P Hydroxyfelbamate

Identification and Characterization of Cytochrome P450 Isoforms Mediating p-Hydroxylation of Felbamate (B1672329)

The formation of p-hydroxyfelbamate from felbamate is predominantly catalyzed by the cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4. smpdb.cahmdb.canih.gov These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics, including many therapeutic drugs. wikipedia.org The involvement of these particular isoforms in felbamate metabolism has been identified through in vitro studies using human liver microsomes and recombinant CYP enzymes. nih.govjst.go.jp

CYP2E1 has been identified as a key enzyme in the p-hydroxylation of felbamate. smpdb.cahmdb.canih.govjst.go.jp In vitro studies have demonstrated that felbamate is a substrate for CYP2E1. nih.gov The activity of CYP2E1 can be induced by various small molecules, including ethanol, which can potentially alter the rate of felbamate metabolism. nih.gov Kinetic studies are essential to understand the efficiency and capacity of an enzyme to metabolize a substrate.

Enzyme Kinetics: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of enzyme-catalyzed reactions. While specific Km and Vmax values for the p-hydroxylation of felbamate by CYP2E1 are not extensively detailed in the provided search results, the significant reduction of felbamate in the presence of microsomes expressing human CYP2E1 confirms its role in the metabolic pathway. jst.go.jp

CYP Isoforms Involved in Felbamate Metabolism

| CYP Isoform | Role in Felbamate Metabolism | Metabolite(s) Formed |

|---|---|---|

| CYP2E1 | Catalyzes p-hydroxylation and 2-hydroxylation. smpdb.cahmdb.canih.govjst.go.jp | p-Hydroxyfelbamate, 2-Hydroxyfelbamate (B195904) |

| CYP3A4 | Catalyzes p-hydroxylation and 2-hydroxylation. smpdb.cahmdb.canih.gov | p-Hydroxyfelbamate, 2-Hydroxyfelbamate |

| CYP2C8 | Involved in the overall metabolism of felbamate. jst.go.jpphoenixbio.com | Not specified |

| CYP2C9 | Involved in the overall metabolism of felbamate. jst.go.jpphoenixbio.com | Not specified |

Alongside CYP2E1, CYP3A4 is a major enzyme responsible for the hydroxylation of felbamate to form p-hydroxyfelbamate. smpdb.cahmdb.canih.gov CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, participating in the metabolism of over 50% of clinically used drugs. wikipedia.orgplos.org Its involvement in felbamate metabolism highlights the potential for drug-drug interactions, as compounds that induce or inhibit CYP3A4 can affect felbamate clearance. nih.gov For instance, known inducers of CYP3A4, such as carbamazepine (B1668303) and phenytoin, have been shown to increase the clearance of felbamate. nih.gov

Downstream Metabolic Fates and Secondary Biotransformations of p-Hydroxyfelbamate

Once formed from its parent compound, felbamate, through aromatic hydroxylation, p-hydroxyfelbamate undergoes further metabolic changes, primarily through Phase II conjugation reactions. These biotransformations are crucial for increasing the water solubility of the metabolite, thereby facilitating its excretion from the body. libretexts.orgwikipedia.org

Identification of Further Metabolites Derived from p-Hydroxyfelbamate

The principal downstream metabolic pathway for p-hydroxyfelbamate involves conjugation. The phenolic hydroxyl group introduced during its formation serves as a reactive site for the attachment of endogenous molecules. libretexts.orgksumsc.com The primary secondary metabolites expected from this process are:

p-Hydroxyfelbamate glucuronide : This conjugate is formed by the attachment of glucuronic acid to the hydroxyl group. Glucuronidation is a common and major pathway for the metabolism of phenolic compounds. libretexts.orgnih.gov

p-Hydroxyfelbamate sulfate (B86663) : This conjugate results from the addition of a sulfonate group. Sulfation is another significant Phase II reaction for phenols. wikipedia.org

These conjugation reactions result in larger, more polar molecules that are pharmacologically inactive and can be more easily eliminated from the body, typically via urine. ksumsc.com

Enzyme Systems Involved in Subsequent Metabolic Steps

The secondary biotransformations of p-hydroxyfelbamate are catalyzed by specific families of Phase II enzymes:

UDP-glucuronosyltransferases (UGTs) : This superfamily of enzymes is responsible for catalyzing the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the p-hydroxyfelbamate molecule, leading to the formation of p-hydroxyfelbamate glucuronide. libretexts.orgksumsc.com

Sulfotransferases (SULTs) : These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to p-hydroxyfelbamate, resulting in the formation of the sulfate conjugate. wikipedia.org

These enzymatic processes primarily occur in the liver, which is rich in these conjugating enzymes. nih.gov

Comparative Metabolic Profiling of p-Hydroxyfelbamate with 2-Hydroxyfelbamate and Other Felbamate Metabolites

The metabolic profile of felbamate shows significant variation, particularly in the quantitative importance of its different metabolic pathways, including the formation of p-hydroxyfelbamate. The major identified metabolites of felbamate include p-hydroxyfelbamate, 2-hydroxyfelbamate, 2-phenyl-1,3-propanediol (B123019) monocarbamate, and 3-carbamoyloxy-2-phenylpropionic acid. medscape.com A significant portion of a felbamate dose, approximately 40-49%, is excreted unchanged in the urine. medscape.com

Studies comparing humans and animal models reveal noteworthy differences in the disposition of felbamate metabolites.

Table 1: Comparative Excretion of Felbamate Metabolites in Human vs. Rat Urine (% of Dose)

| Metabolite Group | Human | Rat |

|---|---|---|

| p-Hydroxyfelbamate + 2-Hydroxyfelbamate | 10% | 62% |

| Atropaldehyde-derived Mercapturic Acids | 6.3% | 1.1% |

Data sourced from a 2018 study on felbamate metabolism in chimeric mice. jst.go.jp

This comparison highlights that the hydroxylation pathway, which produces p-hydroxyfelbamate and 2-hydroxyfelbamate, is substantially more dominant in rats than in humans. Conversely, the pathway leading to the formation of atropaldehyde (B1208947) and its subsequent conjugates is more prominent in humans. jst.go.jp

Further studies in other animal models provide additional context.

Table 2: Felbamate Metabolite Levels in Animal Plasma

| Species | Metabolite(s) | Plasma Concentration (% of ¹⁴C) |

|---|---|---|

| Dog | p-Hydroxyfelbamate + 2-Hydroxyfelbamate | ≤ 6% |

| Rabbit | p-Hydroxyfelbamate + 2-Hydroxyfelbamate | ≤ 6% |

Data from ¹⁴C metabolic profiling in dog and rabbit plasma. doctorlib.org

In both dogs and rabbits, the hydroxylated metabolites, including p-hydroxyfelbamate, constitute a relatively small fraction of the circulating drug-related material in the plasma. doctorlib.org The formation of 3-carbamoyloxy-2-phenylpropionic acid (CPPA), another major human metabolite, accounts for about 12% of drug-related substances in early post-dose human urine. nih.gov This indicates that the hydrolysis of felbamate to its monocarbamate form is also a major biotransformation pathway in humans. doctorlib.org

Advanced Analytical Techniques for Detection and Quantification of P Hydroxyfelbamate

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred method for the analysis of p-Hydroxyfelbamate and its parent compound in biological fluids due to its high sensitivity and specificity. nih.govresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry.

Optimizing the chromatographic conditions is essential to ensure the separation of p-Hydroxyfelbamate from its parent compound, other metabolites, and endogenous matrix components. Given the introduction of a polar hydroxyl group, p-Hydroxyfelbamate is more polar than felbamate (B1672329). In reversed-phase chromatography, this typically results in a shorter retention time.

A common approach involves using a C18 or a phenyl-based analytical column. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve efficient separation and good peak shape for compounds with differing polarities. nih.govlibretexts.org

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is frequently utilized. nih.gov Optimization of ESI parameters is critical for maximizing the signal of the analyte. Key parameters that are fine-tuned include the ion spray voltage, source temperature, nebulizer gas, and auxiliary gas flows. nih.gov For tandem mass spectrometry, specific ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion that is characteristic of the compound's structure. For the parent compound felbamate, the transition m/z 239→117 is often monitored. nih.gov A similar strategy would be applied to p-Hydroxyfelbamate, with a precursor ion corresponding to its molecular weight.

Table 1: Example LC-MS/MS Parameters for the Analysis of the Parent Compound Felbamate (Note: These parameters serve as a starting point for the optimization of a p-Hydroxyfelbamate method.)

| Parameter | Value |

| Chromatography | |

| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm |

| Mobile Phase A | 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Gradient | 10% to 85% B over 1.5 min |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Ion Spray Voltage | 5500 V |

| Temperature | 600 °C |

| Declustering Potential | 11 V |

| Collision Energy | 25 V |

| MRM Transition | m/z 239 → 117 |

| Data derived from a method developed for felbamate. nih.gov |

For accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS analysis. researchgate.netwaters.com A SIL-IS is a version of the analyte (in this case, p-Hydroxyfelbamate) in which one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The ideal SIL-IS has a mass difference of at least 3 Da from the analyte to avoid isotopic crosstalk. It co-elutes with the analyte during chromatography and experiences identical ionization efficiency and matrix effects. waters.com By adding a known amount of the SIL-IS to each sample prior to processing, any variability during sample preparation, injection, and ionization is corrected for. researchgate.net The concentration of the analyte is determined by calculating the ratio of the analyte's mass spectrometric response to that of the SIL-IS. This approach significantly improves the accuracy and reproducibility of the quantification. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of drug metabolites. However, due to the low volatility and thermal instability of polar compounds like p-Hydroxyfelbamate, which contains hydroxyl and carbamate (B1207046) functional groups, direct analysis is challenging. jfda-online.com Therefore, chemical derivatization is a mandatory step. mdpi.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com This process involves reacting the polar functional groups with a specific reagent.

Silylation: This is a common technique where active hydrogens in hydroxyl (-OH) and amine (-NH) groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govyoutube.com

Acylation: This method introduces an acyl group, often using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA). umich.edu This is particularly useful for primary and secondary amines and hydroxyls.

Alkylation/Methylation: Extractive methylation can be used to derivatize the acidic N-H protons of the carbamate groups, as demonstrated in the analysis of similar compounds like phenobarbital (B1680315) and its hydroxylated metabolite. nih.gov

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired chromatographic properties. jfda-online.com The reaction conditions, including temperature and time, must be optimized to ensure complete conversion of the analyte to its derivative. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Metabolites

| Derivatization Method | Reagent Example | Target Functional Groups |

| Silylation | BSTFA, MSTFA | -OH, -NH₂, -COOH |

| Acylation | HFBA, PFPA | -OH, -NH₂ |

| Alkylation | Trimethylanilinium hydroxide | -NH (in barbiturates) |

Following derivatization, GC-MS can be a highly sensitive method for trace analysis of p-Hydroxyfelbamate in biological matrices such as plasma, urine, or tissue homogenates. cbspd.comgerstelus.com The sample preparation typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and its internal standard from the complex biological matrix and remove potential interferences. japsonline.com

For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few specific ions characteristic of the derivatized analyte, rather than scanning the entire mass range. nih.gov This approach drastically improves the signal-to-noise ratio, allowing for the detection and quantification of the compound at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of chemical compounds. core.ac.uk While LC-MS/MS and GC-MS are excellent for detection and quantification, NMR provides definitive confirmation of the molecular structure. nih.govyoutube.com

Furthermore, NMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.gov Quantitative NMR (qNMR) involves adding a certified internal standard of known purity and concentration to a precisely weighed sample of the p-Hydroxyfelbamate. purity-iq.com By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the p-Hydroxyfelbamate can be calculated with high accuracy and precision. nih.govmestrelab.com

High-Resolution Mass Spectrometry and Imaging Mass Spectrometry for Comprehensive Metabolite Mapping

High-Resolution Mass Spectrometry (HRMS) and Imaging Mass Spectrometry (IMS) are powerful tools that offer unprecedented depth and spatial context in the study of drug metabolism.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high-resolution and accurate mass measurements, enabling the confident identification of metabolites in complex biological matrices. nih.gov This capability is critical for distinguishing drug-related material from endogenous background ions. nih.gov The general workflow for metabolite identification using HRMS involves several key steps:

Data Acquisition: Full-scan HRMS data is acquired, often in combination with data-dependent or data-independent fragmentation techniques to obtain structural information. nih.gov

Data Mining: Sophisticated software tools are used to search the acquired data for predicted metabolites based on known biotransformation pathways of the parent drug. nih.gov This can involve extracted ion chromatograms for expected metabolites and more advanced techniques like mass defect filtering to find unexpected metabolites. ijpras.com

Structure Elucidation: The accurate mass measurements of precursor and fragment ions allow for the determination of elemental compositions, which, combined with fragmentation patterns, leads to the structural elucidation of the metabolites. ijpras.com

While specific studies detailing the comprehensive metabolite mapping of felbamate using HRMS are not widely available in the public domain, the technology offers significant potential. For instance, an untargeted metabolomics approach using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) could be employed to analyze biological samples from individuals treated with felbamate. mdpi.com This would allow for the detection of a wide range of metabolites, including p-Hydroxyfelbamate and other potential phase I and phase II metabolites, providing a complete picture of felbamate's biotransformation.

Imaging Mass Spectrometry (IMS)

Imaging Mass Spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, allow for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. nih.gov This provides crucial information on where a drug and its metabolites accumulate, which can be correlated with efficacy and potential toxicity.

A study on the distribution of felbamate in the rat brain using autoradiography, a radiolabeling-based imaging technique, demonstrated a uniform distribution of the drug throughout the brain. nih.gov While not an IMS technique, this study highlights the importance of understanding the tissue distribution of felbamate. MALDI imaging could provide even more detailed information, allowing for the simultaneous mapping of felbamate and its metabolites, including p-Hydroxyfelbamate, without the need for radiolabeling. nih.gov This would enable researchers to visualize whether the metabolite colocalizes with the parent drug or has a distinct distribution pattern within different brain regions.

The application of MALDI imaging in central nervous system (CNS) drug distribution studies has been shown to be a powerful tool for visualizing regional distribution patterns and assessing brain penetration. nih.gov Although specific MALDI imaging data for p-Hydroxyfelbamate is not currently available, the technique holds great promise for future research into the detailed tissue distribution of this key metabolite.

Method Validation for Robust Research Applications

For any analytical method to be used in research, particularly in regulated environments, it must undergo a thorough validation process to ensure its reliability and reproducibility. wisdomlib.org The validation of a bioanalytical method for the quantification of p-Hydroxyfelbamate would involve the assessment of several key parameters, as outlined by regulatory guidelines. au.dkajpsonline.com

The fundamental parameters for bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ajpsonline.com

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations. au.dkyoutube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV). au.dkyoutube.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. wisdomlib.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. wisdomlib.org

The acceptance criteria for these parameters are well-defined in regulatory guidance documents. For example, for accuracy and precision, the mean value should be within ±15% of the nominal value for QC samples, and the precision should not exceed 15% CV. au.dkyoutube.com For the LOQ, these limits are often extended to ±20%. au.dkyoutube.com

While a specific validation report for a p-Hydroxyfelbamate assay is not publicly detailed, the following interactive table provides representative data from the validation of an LC-MS/MS method for its parent compound, felbamate, which illustrates the expected performance of a robust bioanalytical assay.

Table 1: Representative Bioanalytical Method Validation Data for a Related Compound

| Validation Parameter | Concentration/Range | Result |

| Linearity | 2.5 - 500 ng/mL | Correlation coefficient (r²) > 0.99 |

| Accuracy (Intra-day) | Low QC (5 ng/mL) | 98.4% |

| Accuracy (Intra-day) | Mid QC (50 ng/mL) | 95.2% |

| Accuracy (Intra-day) | High QC (500 ng/mL) | 97.6% |

| Precision (Intra-day) | Low QC (5 ng/mL) | 6.5% CV |

| Precision (Intra-day) | Mid QC (50 ng/mL) | 2.1% CV |

| Precision (Intra-day) | High QC (500 ng/mL) | 0.6% CV |

| Accuracy (Inter-day) | Low QC (5 ng/mL) | 92.1% |

| Accuracy (Inter-day) | Mid QC (50 ng/mL) | 96.5% |

| Accuracy (Inter-day) | High QC (500 ng/mL) | 100% |

| Precision (Inter-day) | Low QC (5 ng/mL) | 9.5% CV |

| Precision (Inter-day) | Mid QC (50 ng/mL) | 4.3% CV |

| Precision (Inter-day) | High QC (500 ng/mL) | 1.1% CV |

Preclinical Pharmacokinetic and Metabolic Research Models

In Vitro Studies of p-Hydroxyfelbamate Formation and Metabolism in Subcellular Fractions

In vitro metabolic studies utilize components isolated from cells, known as subcellular fractions, to investigate the biochemical processes of drug metabolism in a controlled environment. xenotech.com These systems, which include liver microsomes, cytosol, and S9 fractions, are instrumental in identifying the specific enzymes and pathways involved in the formation and breakdown of metabolites like p-hydroxyfelbamate. xenotech.comwindows.net

Isolated hepatic microsomes and cytosolic fractions are staple tools in preclinical drug metabolism research. preci.bio Microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.comthermofisher.com Cytosolic fractions contain the soluble enzymes of the cell, which include many Phase II conjugation enzymes like sulfotransferases. xenotech.compreci.bio The S9 fraction is a supernatant that contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. windows.netpreci.bio

The formation of p-hydroxyfelbamate from its parent compound, felbamate (B1672329), is an oxidative process primarily mediated by CYP enzymes. jst.go.jp Studies using human liver microsomes have been conducted to identify the specific CYP isozymes responsible for this transformation. Research has shown that several CYP enzymes contribute to the metabolism of felbamate. jst.go.jp Incubations with microsomes individually expressing specific human CYP isozymes revealed that CYP2E1, CYP2C9, and CYP2C8 are significantly involved in the metabolic turnover of felbamate, which includes the hydroxylation pathway leading to p-hydroxyfelbamate. jst.go.jp While some earlier research using chemical inhibitors also suggested the involvement of CYP3A4, this was not confirmed in the recombinant enzyme study, highlighting potential differences in experimental methodologies. jst.go.jp

The data below summarizes findings from studies investigating the enzymes involved in felbamate metabolism.

Table 1: Human CYP Isozymes Implicated in Felbamate Metabolism in Hepatic Microsome Studies

| Enzyme | Involvement in Felbamate Metabolism | Study Type |

|---|---|---|

| CYP2E1 | Significant | Recombinant Enzyme & Chemical Inhibition jst.go.jp |

| CYP2C9 | Significant | Recombinant Enzyme jst.go.jp |

| CYP2C8 | Significant | Recombinant Enzyme jst.go.jp |

| CYP3A4 | Inconsistent Results | Implicated by chemical inhibition, but not in a recombinant enzyme study. jst.go.jp |

To gain a more integrated view of metabolic pathways, researchers utilize more complex in vitro systems like cultured hepatocytes and recombinant enzymes. nih.govnih.gov Cultured hepatocytes, especially primary human hepatocytes, are considered a gold standard in vitro model because they contain a full complement of metabolic enzymes and cofactors, closely mimicking the environment of the liver in vivo. nih.gov They allow for the study of metabolic stability, metabolite profiling, and the interplay between Phase I and Phase II reactions. nih.gov For compounds that are metabolized slowly, co-cultures of hepatocytes can be maintained for extended periods, such as 72 hours, to obtain reliable data. admescope.com

Recombinant enzyme expression systems provide a more targeted approach. bioivt.com These systems utilize cells that have been engineered to produce a single, specific drug-metabolizing enzyme, such as CYP2D6 or CYP3A4. nih.govupcyte.com This allows researchers to definitively determine the role of an individual enzyme in a specific metabolic reaction, avoiding the complexities of the multiple enzymes present in microsomes or hepatocytes. nih.gov These systems are particularly valuable for reaction phenotyping (enzyme mapping) and can offer greater sensitivity than microsomes for determining the intrinsic clearance of low-turnover compounds. nih.gov

The table below compares the key features of these advanced in vitro models.

Table 2: Comparison of In Vitro Models for Metabolic Research

| Feature | Hepatic Microsomes | Cultured Hepatocytes | Recombinant Enzymes |

|---|---|---|---|

| Enzyme Content | Primarily Phase I (CYP) enzymes. bioivt.com | Full complement of Phase I and Phase II enzymes and cofactors. nih.gov | A single, specific expressed enzyme. nih.gov |

| Biological Complexity | Low | High (cellular integrity, transporters). nih.gov | Low (isolated enzyme system). bioivt.com |

| Primary Use | High-throughput screening, identifying major Phase I pathways. xenotech.comthermofisher.com | Comprehensive metabolite profiling, induction/inhibition studies, predicting in vivo metabolism. nih.gov | Definitive identification of specific enzymes in a pathway (reaction phenotyping). nih.gov |

In Vivo Animal Model Investigations of p-Hydroxyfelbamate Pharmacokinetics

In vivo studies in animal models are a critical step in drug development, providing data on how a compound and its metabolites behave in a whole, living biological system. biotechfarm.co.ilwalshmedicalmedia.com These investigations are essential for understanding the complete ADME profile and for identifying potential species-specific differences in pharmacokinetics before human trials. nih.govwalshmedicalmedia.com

Significant differences often exist between preclinical animal species (e.g., rodents, dogs, monkeys) and humans in how they metabolize and eliminate drugs. nih.gov These variations can be due to differences in the expression levels, substrate specificity, and activity of metabolic enzymes and drug transporters. nih.govnih.gov Such species differences are a known challenge in the study of felbamate, where metabolic pathways can vary between preclinical species and humans. jst.go.jp

Therefore, the careful selection of an appropriate animal model is paramount for the successful translation of preclinical data to the human context. nih.gov The ideal animal model should mimic human metabolic pathways for the compound as closely as possible. nih.gov To address the limitations of conventional models, advanced animal models have been developed. Chimeric mice with "humanized" livers, created by transplanting human hepatocytes, are one such innovation. jst.go.jp These models are designed to provide a more accurate reflection of human-specific metabolism and have been used to investigate the metabolite profiles of felbamate, confirming the formation of metabolites in a system that better represents human liver function. jst.go.jp

The elimination of drug metabolites from the body occurs through various routes, primarily via urine and feces (following biliary excretion). wikipedia.org Analysis of these biofluids in animal models provides a quantitative picture of a metabolite's excretion pathways. youtube.com Metabolites formed in the liver, such as p-hydroxyfelbamate, can be secreted into bile and subsequently eliminated in the feces, or they can enter systemic circulation and be filtered by the kidneys for excretion in the urine. youtube.com

Generally, metabolic processes like hydroxylation increase the polarity of a compound, facilitating its elimination. youtube.com These polar metabolites, including hydroxylated compounds and their subsequent glucuronide or sulfate (B86663) conjugates, are often readily excreted. youtube.com Studies on other drugs provide a useful analogue; for instance, the hydroxylated metabolite of phenobarbital (B1680315) (p-hydroxyphenobarbital) is primarily excreted in the bile of rats as a glucuronide conjugate, while both the free metabolite and parent drug are found in the urine. nih.govtandfonline.com This illustrates a common fate for hydroxylated metabolites, involving both biliary and renal clearance pathways after formation in the liver. tandfonline.com

Allometric Scaling and Extrapolation from Preclinical Data for Research Insights

Allometric scaling is a mathematical technique used in pharmacokinetics to predict drug behavior in humans based on data obtained from multiple animal species. allucent.com The method is founded on the principle that many physiological parameters, including drug clearance and volume of distribution, change in a predictable way with body size across species. nih.govmmv.org The relationship is described by the power equation Y = aW^b, where 'Y' is the pharmacokinetic parameter, 'W' is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. nih.gov

This approach is a valuable tool in early drug development, as it provides a data-driven basis for estimating pharmacokinetic parameters and selecting a safe starting dose for first-in-human clinical trials. allucent.com However, simple allometry based on body weight alone does not always yield accurate predictions, particularly for drug clearance. nih.gov

To improve the accuracy of these extrapolations, more sophisticated approaches are often employed. One key method is in vitro-in vivo extrapolation (IVIVE), which integrates metabolic data from in vitro systems (such as human liver microsomes or hepatocytes) with physiological scaling factors. mmv.orgnih.gov By combining the quantitative metabolic turnover rates observed in vitro with allometric principles, researchers can refine their predictions of human pharmacokinetics. nih.govnih.gov This integrated approach provides crucial research insights, helping to bridge the gap between preclinical findings and clinical outcomes. nih.gov

Structure Activity Relationship Sar and Computational Studies of P Hydroxyfelbamate

Exploration of How the Hydroxyl Group Impacts the Chemical Reactivity and Interactions of p-Hydroxyfelbamate

The introduction of a hydroxyl (-OH) group onto the phenyl ring of felbamate (B1672329) to form p-Hydroxyfelbamate significantly alters its physicochemical properties, which in turn dictates its chemical reactivity and biological interactions. The hydroxyl group is a polar, hydrogen-bond-donating moiety. nih.gov This functional group enhances the water solubility of the molecule, a crucial factor in its pharmacokinetic profile, facilitating its elimination from the body. dntb.gov.ua

The presence of the hydroxyl group can influence the molecule's interaction with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. dntb.gov.uamdpi.com The position of this group is critical; in p-Hydroxyfelbamate, the para-substitution is a key feature. This specific placement can affect the binding affinity and orientation of the molecule within the active site of metabolic enzymes. researchgate.net The hydroxyl group can also impact the electronic properties of the aromatic ring, potentially influencing its susceptibility to further metabolic reactions. researchgate.net For instance, the hydrogen-donating ability of the phenolic hydroxyl group can play a role in the molecule's antioxidant activity and the stability of any resulting phenoxyl radicals. researchgate.net

From a chemical reactivity standpoint, the hydroxyl group can undergo conjugation reactions, a common phase II metabolic pathway. The principles governing chemical interactions suggest that the introduction of such a polar group can fundamentally alter the molecular dynamics and reactivity of the parent compound. aamc.org The reactivity of a chemical is a key determinant of its toxicological profile, as covalent binding to macromolecules like proteins and DNA can initiate adverse cellular responses. europa.eu

In Silico Analysis of p-Hydroxyfelbamate Conformations and Binding Affinities to Metabolic Enzymes

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the interactions between a ligand like p-Hydroxyfelbamate and its target proteins, primarily metabolic enzymes. nih.govchemrxiv.orgmdpi.com These computational techniques allow for the visualization and quantification of binding events at an atomic level. europa.eu

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com For p-Hydroxyfelbamate, docking studies could be performed with various CYP450 isoforms to predict which enzymes are most likely involved in its metabolism. The binding affinity is often expressed as a scoring function, with lower values indicating a more favorable interaction. nih.gov The conformation with the lowest binding energy is typically selected for further analysis. mdpi.com

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This provides information on the stability of the binding pose, the flexibility of the protein and ligand, and the role of specific amino acid residues in the interaction. nih.gov Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be performed on the simulation trajectories to obtain a more accurate estimate of the binding affinity. nih.govmdpi.com These calculations typically consider van der Waals and electrostatic interactions, as well as solvation effects. mdpi.com

Table 2: Hypothetical Binding Affinities of p-Hydroxyfelbamate to CYP Isoforms

| CYP Isoform | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| CYP2C9 | -7.8 | Arg108, Phe114, Ala297 |

| CYP2D6 | -6.5 | Asp301, Phe120, Ser304 |

This table contains hypothetical data for illustrative purposes.

Theoretical Frameworks for Understanding Selective Enzyme Induction by Related Compounds

The induction of metabolic enzymes, particularly cytochrome P450s, is a critical aspect of drug metabolism and drug-drug interactions. d-nb.info Theoretical frameworks have been proposed to explain the selective induction of CYP enzymes by various chemicals. nih.gov One prominent theory suggests that for each inducible CYP isoform, there may be a corresponding intracellular receptor that interacts with the inducer molecule. nih.gov

This hypothesis posits that the inducer chemical binds to a specific receptor, which then mediates the increased expression of the corresponding CYP gene. nih.gov A key aspect of this theory is the idea that the ligand-binding site of the receptor and the substrate-binding site of the enzyme it induces may share significant structural similarities. nih.gov This would explain why many substrates for a particular CYP enzyme are also inducers of that same enzyme. nih.gov

For compounds related to p-Hydroxyfelbamate, such as its parent drug felbamate, understanding their potential to induce specific CYP isoforms is crucial. Felbamate itself is known to interact with the CYP3A4 enzyme. medscape.com Theoretical models predict that inducers often have a high affinity for the mediating receptor. nih.gov However, the journey from in vitro affinity to in vivo induction is complex, influenced by factors like absorption and protein binding. nih.gov

Computational models are increasingly used to predict the potential of a compound to cause enzyme induction. nih.gov These models often focus on the interaction of the compound with nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which are key regulators of CYP2B and CYP3A gene expression. nih.govmdpi.com The ability of a compound to activate these receptors can be predicted using QSAR and molecular docking approaches. nih.gov It is also important to consider that some compounds can selectively induce Phase II enzymes without significantly affecting Phase I enzymes like CYPs. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| p-Hydroxyfelbamate |

| Felbamate |

| p-Hydroxyphenobarbital |

| TCDD |

| Oltipraz |

| 1,7-phenanthroline |

| 2,2'-dipyridyl |

| tert-butyl-4-hydroxyanisole |

| Oteseconazole |

| Tipranavir |

| Lusutrombopag |

| Tadalafil |

| Dabigatran |

| Baloxavir marboxil |

| Candesartan cilexetil |

| Piceatannol |

| Epigallocatechin gallate |

| Palmitate |

| Wortmannin |

| Pergolide |

| Biotin |

| Imatinib |

| Diazepam |

| 4'-hydroxyestazolam |

Emerging Research Areas and Translational Perspectives in P Hydroxyfelbamate Studies

Advancements in High-Throughput Metabolite Screening Technologies

The rapid and accurate identification and quantification of drug metabolites are fundamental to modern drug development and safety assessment. High-throughput screening (HTS) technologies have revolutionized this field, enabling the analysis of a vast number of samples in a short period.

Initially, methods like high-performance liquid chromatography (HPLC) with UV detection were established for the simultaneous determination of felbamate (B1672329) and its metabolites, including p-hydroxyfelbamate, in human plasma. nih.govoup.com These methods provided a linear quantitation range and were crucial for early pharmacokinetic studies. nih.gov

More recently, the landscape of metabolite screening has been dominated by the coupling of liquid chromatography with mass spectrometry (MS). Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool, offering higher resolution, sensitivity, and throughput compared to traditional HPLC. nih.govmdpi.com UPLC-MS/MS methods can simultaneously measure a wide array of metabolites from a single biological sample, which is critical for understanding the complete metabolic profile of a drug like felbamate. nih.gov

Furthermore, technologies like RapidFire™-MS and thermal desorption–electrospray ionization–tandem mass spectrometry (TD-ESI-MS/MS) are pushing the boundaries of high-throughput analysis. mdpi.comnih.govlcms.cz The RapidFire™ system, for instance, utilizes solid-phase extraction to rapidly de-salt and inject samples into the mass spectrometer, achieving analysis times of approximately 10 seconds per sample. nih.gov TD-ESI-MS/MS offers ultra-rapid screening capabilities, making it suitable for large-scale studies. mdpi.com While not yet specifically documented for p-hydroxyfelbamate in the reviewed literature, the application of these advanced HTS technologies holds immense potential for accelerating research into its formation and disposition.

Table 1: Evolution of Analytical Technologies for Felbamate and Metabolite Screening

| Technology | Principle | Throughput | Application in Felbamate/Metabolite Studies |

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Lower | Established for simultaneous determination of felbamate and its metabolites in plasma. nih.govoup.com |

| UPLC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. | High | Enables sensitive and specific quantification of multiple metabolites in a single run. nih.govmdpi.com |

| RapidFire™-MS | Automated solid-phase extraction coupled with mass spectrometry. | Very High | Reduces sample processing time significantly, ideal for large-scale screening. nih.govlcms.cz |

| TD-ESI-MS/MS | Thermal desorption and electrospray ionization for rapid sample introduction into the mass spectrometer. | Ultra-High | Offers extremely fast screening for high-throughput applications. mdpi.com |

Integration of Omics Data for Comprehensive Metabolic Pathway Reconstruction

Understanding the intricate network of metabolic pathways is essential for predicting a drug's behavior in the body. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular responses to xenobiotics and is a powerful approach for reconstructing metabolic pathways. mdpi.comresearchgate.netoup.com

Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. nih.gov

Proteomics identifies and quantifies the entire complement of proteins, the functional workhorses of the cell. mdpi.com

Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system.

By integrating these datasets, researchers can correlate changes in gene expression with alterations in protein levels and, consequently, with the metabolic profile. researchgate.netoup.com For instance, an increase in the transcript levels of a specific cytochrome P450 (CYP) enzyme, coupled with a corresponding increase in its protein expression and the appearance of a specific metabolite, provides strong evidence for the enzyme's role in the drug's metabolism.

While specific multi-omics studies on felbamate and p-hydroxyfelbamate are not extensively detailed in the provided search results, the methodologies are well-established for other compounds. mdpi.comresearchgate.net The application of these integrated approaches to felbamate metabolism would be invaluable for:

Confirming the roles of CYP3A4 and CYP2E1 in the formation of p-hydroxyfelbamate and other metabolites. nih.gov

Identifying the enzymes responsible for the formation of unidentified metabolites. researchgate.netnih.gov

Elucidating the regulatory mechanisms that govern felbamate's metabolic pathways.

Pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) have been developed to facilitate the integration of multi-omics data for building context-specific metabolic models, which can then be used to predict drug targets and understand disease mechanisms. plos.org

Development of Advanced In Vitro and In Vivo Models for Predictive Metabolism Research

The limitations of traditional 2D cell cultures and animal models in predicting human drug metabolism have spurred the development of more sophisticated systems. These advanced models aim to better recapitulate the complexity of the human liver and provide more accurate predictions of metabolic pathways and potential toxicity.

Advanced In Vitro Models:

Three-dimensional (3D) liver models, such as spheroids and organoids, are at the forefront of in vitro metabolism research. frontiersin.orgiapchem.orgmdpi.com These models offer several advantages over conventional 2D cultures:

Longevity and Stability: 3D cultures can maintain the viability and metabolic functions of primary human hepatocytes for extended periods, allowing for long-term and repeated-dose studies. mdpi.com

Complex Cell-Cell Interactions: They facilitate the natural interaction between different liver cell types (e.g., hepatocytes, Kupffer cells, stellate cells), which is crucial for a more physiologically relevant response. plos.org

Improved Metabolic Competence: 3D models generally exhibit higher and more stable expression of drug-metabolizing enzymes, including CYPs. mdpi.comresearchgate.net

Human liver organoids, which are self-organizing 3D structures derived from stem cells or primary hepatocytes, are particularly promising. plos.orgresearchgate.net They can be cultured for months and can recapitulate key aspects of liver function and disease. researchgate.net The use of such models would be highly beneficial for studying the long-term metabolism of felbamate and the formation of p-hydroxyfelbamate, as well as for investigating the mechanisms of felbamate-induced toxicity. nih.gov

Advanced In Vivo Models:

Chimeric mice with humanized livers represent a significant advancement in in vivo metabolism studies. lcms.cz In these models, the mouse liver is repopulated with human hepatocytes, allowing for the study of human-specific metabolic pathways in a living organism. Such models have been used to investigate the metabolic activation of felbamate and the formation of reactive metabolites. lcms.cz

Table 2: Comparison of Models for Predictive Metabolism Research

| Model Type | Description | Advantages for p-Hydroxyfelbamate Research |

| 2D Cell Culture | Monolayer of hepatocytes on a flat surface. | Simple, low cost, suitable for initial screening. |

| 3D Liver Spheroids/Organoids | Self-assembled 3D aggregates of liver cells. | Maintained metabolic function, longevity, allows for long-term studies of p-hydroxyfelbamate formation and potential toxicity. plos.orgfrontiersin.orgmdpi.comresearchgate.net |

| Chimeric Mice with Humanized Livers | Mice with livers repopulated with human hepatocytes. | In vivo study of human-specific metabolism of felbamate and formation of p-hydroxyfelbamate. lcms.cz |

Unraveling Cryptic Metabolic Pathways and Unidentified Metabolites of Felbamate and p-Hydroxyfelbamate

A significant portion of an administered dose of felbamate is excreted as unidentified metabolites and conjugates, suggesting the existence of "cryptic" or less-obvious metabolic pathways. nih.govgoogle.comafjbs.com One of the most critical areas of emerging research is the elucidation of these pathways, particularly those that may lead to the formation of reactive or toxic metabolites.

A key focus of this research has been the metabolic pathway that generates atropaldehyde (B1208947) (2-phenylpropenal), a reactive and potentially toxic α,β-unsaturated aldehyde. researchgate.netafjbs.comnih.gov This pathway is thought to proceed through the following steps:

Felbamate is metabolized to its monocarbamate derivative. nih.gov

The monocarbamate is then oxidized to an unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde. google.comnih.gov

This aldehyde can then undergo spontaneous elimination to form atropaldehyde. google.comnih.gov

Evidence for the in vivo formation of atropaldehyde comes from the identification of its mercapturic acid conjugates in the urine of both rats and humans treated with felbamate. researchgate.netnih.gov The formation of atropaldehyde is of significant interest as it has been implicated in the rare but serious adverse effects associated with felbamate, such as hepatotoxicity and aplastic anemia. nih.govtandfonline.com

The cyclized product, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (B1259827) (CCMF), has been proposed as a more stable precursor to atropaldehyde, and its formation has been demonstrated in vitro. nih.gov Research is ongoing to fully characterize the enzymes and conditions that favor this toxic bioactivation pathway over the detoxification pathways that lead to the formation of p-hydroxyfelbamate and other less reactive metabolites.

The identification of previously unknown metabolites is another crucial aspect of this research. Advanced analytical techniques, such as high-resolution mass spectrometry, are instrumental in this endeavor. google.com The complete characterization of all felbamate metabolites, including those derived from p-hydroxyfelbamate itself, is essential for a comprehensive understanding of the drug's disposition and for the development of safer alternatives.

Q & A

Q. How should meta-analyses be structured to synthesize heterogeneous data on p-Hydroxyfelbamate’s efficacy across preclinical models?

- Methodological Answer :

- Inclusion Criteria : Define strict eligibility (e.g., peer-reviewed studies with ≥3 replicates).

- Effect Size Calculation : Use standardized mean difference (SMD) for cross-model comparisons.

- Sensitivity Analysis : Exclude outliers and assess publication bias via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.